4,4-Diethoxy-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethoxy-L-proline is a derivative of the amino acid L-proline, characterized by the presence of two ethoxy groups attached to the fourth carbon of the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-L-proline typically involves the modification of L-proline through the introduction of ethoxy groups. One common method includes the reaction of L-proline with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective ethoxylation of the proline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethoxy-L-proline can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4,4-Diethoxy-L-proline has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in modifying biological molecules and pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Diethoxy-L-proline involves its interaction with various molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
L-Proline: The parent compound, which lacks the ethoxy groups.
Trans-4-hydroxy-L-proline: A hydroxylated derivative of L-proline.
Cis-4-hydroxy-L-proline: Another hydroxylated isomer of L-proline.
Uniqueness: 4,4-Diethoxy-L-proline is unique due to the presence of ethoxy groups, which impart different chemical and physical properties compared to its analogs
Properties
CAS No. |
75776-61-3 |
---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(2S)-4,4-diethoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO4/c1-3-13-9(14-4-2)5-7(8(11)12)10-6-9/h7,10H,3-6H2,1-2H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
XYZNAPXKDLKKRG-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC1(C[C@H](NC1)C(=O)O)OCC |
Canonical SMILES |
CCOC1(CC(NC1)C(=O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.